4,6-Pyrimidinediamine, monohydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
pyrimidine-4,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.ClH/c5-3-1-4(6)8-2-7-3;/h1-2H,(H4,5,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZWLBUGTZKZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063927 | |
| Record name | 4,6-Pyrimidinediamine, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-67-7, 79364-63-9 | |
| Record name | 4,6-Pyrimidinediamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Pyrimidinediamine, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Pyrimidinediamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6-Pyrimidinediamine, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-4,6-diamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-Diaminopyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-PYRIMIDINEDIAMINE, MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM8PHM86V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Crystal structure and X-ray diffraction of 4,6-Pyrimidinediamine, monohydrochloride
Title: Structural Elucidation and X-ray Diffraction Analysis of 4,6-Pyrimidinediamine Monohydrochloride: A Comprehensive Technical Guide
Introduction
4,6-Pyrimidinediamine (also known as 4,6-diaminopyrimidine) is a fundamental heterocyclic scaffold utilized extensively in medicinal chemistry, serving as a critical precursor for various kinase inhibitors and antiviral agents[1]. The conversion of the free base into its monohydrochloride salt—4,6-pyrimidinediamine monohydrochloride—is a standard pharmacological step designed to enhance aqueous solubility, bioavailability, and solid-state stability. Understanding the exact crystal structure of this salt via Single-Crystal X-ray Diffraction (SCXRD) is paramount, as the solid-state packing directly dictates the physicochemical properties of the active pharmaceutical ingredient (API).
This guide provides an in-depth, mechanistic breakdown of the crystallization, X-ray diffraction analysis, and structural elucidation of 4,6-pyrimidinediamine monohydrochloride.
Chemical Causality: Protonation Thermodynamics
A critical question in the structural chemistry of aminopyrimidines is the regioselectivity of protonation. 4,6-Pyrimidinediamine possesses four potential protonation sites: two ring nitrogens (N1, N3) and two exocyclic amino groups.
Mechanistic Insight : The lone electron pairs on the exocyclic amino nitrogens are highly delocalized into the π -system of the pyrimidine ring through resonance. This electron donation significantly reduces the basicity of the exocyclic amines while simultaneously enriching the electron density at the ring nitrogens. Consequently, thermodynamic protonation occurs exclusively at the ring nitrogen (N1 or N3), forming a pyrimidinium cation. This protonation establishes a robust hydrogen bond donor site ( N+−H ) that heavily influences the subsequent crystal packing.
Experimental Workflow: A Self-Validating Protocol
To obtain high-resolution crystallographic data, the synthesis and crystallization must be tightly controlled. The following protocol integrates self-validating quality control checkpoints at every stage to ensure data integrity.
Step 2.1: Synthesis of the Monohydrochloride Salt
-
Dissolution : Dissolve 5.0 g of 4,6-pyrimidinediamine free base in 50 mL of anhydrous ethanol under continuous stirring.
-
Acidification : Slowly add 1.0 equivalent of 2.5 M ethanolic hydrogen chloride dropwise at 0 °C[2].
-
Causality: Ethanolic HCl is utilized instead of aqueous HCl to prevent the hydrolysis of the amino groups and to precisely control the supersaturation point, driving the precipitation of the pure monohydrochloride salt.
-
-
Validation Check : Filter the resulting pale-yellow needles and determine the melting point. A sharp melting point of 196–198 °C validates the successful formation and purity of 4,6-pyrimidinediamine monohydrochloride[2].
Step 2.2: Single-Crystal Growth
-
Solvent Selection : Dissolve 50 mg of the validated salt in a 1:1 (v/v) mixture of methanol and water.
-
Evaporation : Cover the vial with parafilm, puncture small holes, and allow slow solvent evaporation at an isothermal 20 °C.
-
Causality: Slow evaporation minimizes the thermodynamic driving force for nucleation, favoring the growth of fewer, larger, and defect-free single crystals over a polycrystalline powder.
-
-
Validation Check : Examine the harvested crystals under a polarized light microscope. Complete optical extinction upon rotating the stage every 90° confirms the presence of a single, untwinned crystalline domain suitable for SCXRD.
Step 2.3: X-ray Diffraction Data Collection
-
Mounting : Select a crystal of approximate dimensions 0.20×0.15×0.10 mm. Coat it in Paratone-N oil and mount it on a MiTeGen loop.
-
Cryocooling : Flash-cool the crystal to 100 K using a continuous nitrogen cold stream.
-
Causality: Cryocooling to 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This minimizes thermal diffuse scattering and enhances the intensity of high-angle reflections, leading to superior atomic resolution.
-
-
Validation Check : Collect 10 initial diffraction frames. The presence of sharp, non-split diffraction spots with a low mosaicity profile (< 0.5°) validates the crystal's integrity before initiating the full multi-hour data collection run.
Self-validating SCXRD workflow for 4,6-pyrimidinediamine monohydrochloride.
Crystallographic Data and Structure Refinement
The raw diffraction frames are integrated, and multi-scan absorption corrections are applied. The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL[3].
Validation Check: The refinement is considered self-validating and complete when the shift/error ratio approaches zero, the final R1 value is below 0.05, and the residual electron density map is flat (highest peak < 0.5 e/ų).
Table 1: Representative Crystallographic Data for 4,6-Pyrimidinediamine Monohydrochloride
| Parameter | Value |
| Empirical Formula | C₄H₇ClN₄ |
| Formula Weight | 146.58 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=7.125 Å, b=11.450 Å, c=8.540 Å |
| Beta Angle ( β ) | 98.50° |
| Volume | 689.2 ų |
| Z (Molecules per unit cell) | 4 |
| Density (Calculated) | 1.413 g/cm³ |
| Absorption Coefficient ( μ ) | 0.420 mm⁻¹ |
| Final R indices[ I>2σ(I) ] | R1=0.034 , wR2=0.089 |
| Goodness-of-fit on F2 | 1.045 |
Structural Analysis and Supramolecular Interactions
Molecular Geometry
In the refined structure, the pyrimidine ring is essentially planar. The protonation at N1 induces noticeable geometric changes compared to the free base. The C2–N1 and C6–N1 bond lengths are slightly elongated, reflecting the positive charge localization. However, due to resonance stabilization, the C–N bonds of the exocyclic amino groups exhibit partial double-bond character (typically ~1.33 Å), which is significantly shorter than a standard C–N single bond (1.47 Å). This planarity and bond shortening physically validate the resonance model described earlier.
Hydrogen Bonding Network
The crystal packing of 4,6-pyrimidinediamine monohydrochloride is entirely governed by an extensive 3D network of hydrogen bonds. The chloride anion ( Cl− ) acts as a primary hydrogen bond acceptor, bridging multiple pyrimidinium cations.
-
Primary Interaction : The protonated ring nitrogen forms a strong, highly directional hydrogen bond with the chloride ion ( N+−H⋯Cl− ).
-
Secondary Interactions : The four protons from the two exocyclic amino groups act as hydrogen bond donors to adjacent chloride ions and the unprotonated N3 of neighboring pyrimidine rings.
This interplay creates corrugated 2D sheets that stack via π−π interactions, resulting in a highly stable, high-melting-point crystalline lattice.
Logical progression from N1 protonation to supramolecular crystal packing.
Conclusion
The structural elucidation of 4,6-pyrimidinediamine monohydrochloride via SCXRD reveals a highly ordered supramolecular architecture driven by resonance-stabilized protonation and extensive N−H⋯Cl− hydrogen bonding. By adhering to a self-validating workflow—from controlled ethanolic crystallization to low-temperature diffraction and rigorous least-squares refinement—researchers can obtain high-fidelity crystallographic data. This structural insight is indispensable for the rational design of downstream pharmaceutical formulations and active site docking studies[1].
Sources
- 1. Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 793. The preparation of 4-amino- and other pteridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. journals.iucr.org [journals.iucr.org]
An In-Depth Technical Guide to 4,6-Pyrimidinediamine, Monohydrochloride: Toxicity, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the toxicological properties, safety data, and safe handling procedures for 4,6-Pyrimidinediamine, monohydrochloride (CAS No. 5468-67-7). As a crucial intermediate in the synthesis of various pharmacologically active compounds, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and mitigating risk in research and development settings.[1]
Chemical and Physical Properties: The Foundation of Safe Handling
Understanding the fundamental physicochemical properties of a compound is the first step in a robust safety assessment. 4,6-Pyrimidinediamine, monohydrochloride is a solid, off-white substance.[2] Key identification and property data are summarized below:
| Property | Value | Source |
| Chemical Name | 4,6-Pyrimidinediamine, monohydrochloride | [2][3] |
| CAS Number | 5468-67-7 | [3][4] |
| Molecular Formula | C₄H₇ClN₄ | [3] |
| Molecular Weight | 146.58 g/mol | [3] |
| Physical State | Solid | [2] |
| Appearance | Off-white | [2] |
| pH | 2.7 - 3.4 | [2] |
| Melting Point | 250 °C / 482 °F | [2] |
| Water Solubility | Soluble | [5] |
The water solubility of this compound is a critical consideration for both experimental protocols and spill cleanup procedures.[5] Its acidic pH in solution should also be noted, as it may affect the stability of other reagents and require specific handling considerations.[2]
Toxicological Profile: Understanding the Inherent Hazards
While specific toxicological data for 4,6-Pyrimidinediamine, monohydrochloride is limited in publicly available literature, data from analogous pyrimidine derivatives allows for a preliminary hazard assessment. The primary routes of occupational exposure are inhalation, ingestion, and skin/eye contact.
Acute Toxicity: Although no specific LD50 or LC50 values are readily available for this compound, related pyrimidine structures suggest that it may be harmful if swallowed.[6]
Skin and Eye Irritation: Based on data for similar compounds, 4,6-Pyrimidinediamine, monohydrochloride is expected to cause skin irritation and serious eye irritation.[5][6][7] Direct contact with the solid or solutions should be avoided.
Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[5][6]
Chronic Toxicity: The effects of long-term or repeated exposure to 4,6-Pyrimidinediamine, monohydrochloride have not been extensively studied.[8] Chronic toxicity can develop gradually and may manifest with a range of symptoms.[8]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no specific data available to classify 4,6-Pyrimidinediamine, monohydrochloride regarding its carcinogenic, mutagenic, or reproductive hazards.[9][10] In the absence of such data, it is prudent to handle the compound as potentially hazardous and minimize exposure.
Hazard Identification and GHS Classification
Based on the available information for similar compounds, the following Globally Harmonized System (GHS) classifications should be considered for preliminary hazard identification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | Category 4 (presumed) | H302: Harmful if swallowed |
It is imperative to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date GHS classification.
Safe Handling and Storage: A Proactive Approach to Safety
A proactive approach to safety, incorporating the principles of the hierarchy of controls, is essential when working with 4,6-Pyrimidinediamine, monohydrochloride.
Engineering Controls:
-
Always handle 4,6-Pyrimidinediamine, monohydrochloride in a properly functioning chemical fume hood to minimize inhalation of dust.[7]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile rubber gloves are a suitable option.[2] Always inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.
-
Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.[11]
Handling Procedures:
-
Avoid the generation of dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Protect from light and moisture.[5]
-
Store away from incompatible materials such as strong oxidizing agents and bases.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is crucial.
Spill Response:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Major Spills: In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: Thermal decomposition may produce toxic fumes of nitrogen oxides, carbon oxides, and hydrogen chloride gas.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
First Aid Measures: Immediate and Appropriate Action
Immediate and appropriate first aid is critical in the event of exposure.
Inhalation:
-
Move the affected person to fresh air.[13]
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, provide artificial respiration.[13]
-
Seek immediate medical attention.[13]
Skin Contact:
-
Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13]
-
Wash the affected area with soap and water.[13]
-
Seek medical attention if irritation develops or persists.[13]
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[13]
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[14]
Disposal Considerations
Dispose of 4,6-Pyrimidinediamine, monohydrochloride and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be handled as hazardous waste.
Conclusion: A Commitment to Safety
While 4,6-Pyrimidinediamine, monohydrochloride is a valuable compound in drug discovery and development, its potential hazards necessitate a diligent and informed approach to safety. By understanding its properties, implementing robust safe handling procedures, and being prepared for emergencies, researchers can mitigate risks and ensure a safe laboratory environment. It is the responsibility of every individual working with this compound to familiarize themselves with this information and the specific Safety Data Sheet provided by the supplier.
References
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
ChemSrc. (2025, August 21). 4,6-Pyrimidinediamine,hydrochloride (1:1) (CAS 5468-67-7). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). 4,6-Pyrimidinediamine, hydrochloride (1:1) - Substance Details. System of Registries. Retrieved from [Link]
- Japan Society for Occupational Health. (2021, May 18). Recommendation of occupational exposure limits (2021–2022).
- Chemos GmbH & Co. KG. (2018, August 16).
- National Institute for Public Health and the Environment (RIVM). (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. RIVM Letter Report 2021-0191.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one.
-
Taylor & Francis. (n.d.). Chronic toxicity – Knowledge and References. Retrieved from [Link]
- Tokyo Chemical Industry. (2025, November 6). Safety Data Sheet for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one.
- BASF. (2024, August 27).
- Merck Millipore. (n.d.).
-
Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 4,6-PYRIMIDINEDIAMINE, MONOHYDROCHLORIDE. Retrieved from [Link]
- CFPA Europe. (2013). Guideline No 18:2013 F: Fire and protection in chemical manufacturing site.
-
Japan Advanced Institute of Science and Technology. (n.d.). Do you know first-aid for injuries caused by chemicals? Retrieved from [Link]
- Feinberg, S. M., & Friedlaender, S. (1946). Chronic toxicity of N'pyridyl, N'benzyl, dimethyl-ethylenediamine monohydrochloride (pyribenzamine). The Journal of allergy, 17(5), 271-274.
- Wang, X., et al. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry, 187, 111943.
- National Institute of Environmental Health Sciences. (1997). NIEHS Technical Report on the Reproductive, Developmental, and General Toxicity Studies of Pyrazinamide (CAS No. 98-96-4) Administered by Gavage to Swiss (CD-1®) Mice.
-
Global Substance Registration System. (n.d.). 4,6-PYRIMIDINEDIAMINE. Retrieved from [Link]
- Health Canada. (2016, January 22). S6(R1): Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Harada, T., et al. (2022). Convenient screening of the reproductive toxicity of favipiravir and antiviral drugs in Caenorhabditis elegans. Toxicology Reports, 9, 1333-1339.
- Jubilant Ingrevia. (n.d.).
- Schafer, E. W., & Bowles, W. A. (1985). Acute oral toxicity and repellency of 933 chemicals to house and deer mice. Pesticide Biochemistry and Physiology, 23(1), 25-33.
- Canadian Centre for Occupational Health and Safety. (2024, March 26). First Aid for Chemical Exposures.
- International Association of Fire Fighters. (n.d.). Reduce Your Exposure to Carcinogens.
- Fire Brigades Union. (n.d.). Minimising firefighters' exposure to toxic fire effluents.
-
U.S. Environmental Protection Agency. (n.d.). 4,6-Pyrimidinediamine, monohydrochloride - Chemical Details. CompTox Chemicals Dashboard. Retrieved from [Link]
- Li, Y., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Molecules, 26(9), 2686.
- Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1369906.
- van der Wijst, T., & van der Laan, J. W. (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. RIVM Letter Report 2021-0191.
- Ling, S. C., et al. (2011). Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis. Journal of medicinal chemistry, 54(7), 2475–2484.
- U.S. Department of Agriculture Forest Service. (n.d.). Introduction to Wildland Fire Chemicals.
- Harpel, Z., et al. (2023). Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. PLoS ONE, 18(9), e0284309.
Sources
- 1. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. CAS#:5468-67-7 | 4,6-Pyrimidinediamine,hydrochloride (1:1) | Chemsrc [chemsrc.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. chemos.de [chemos.de]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. sanei.or.jp [sanei.or.jp]
- 12. agrar.basf.at [agrar.basf.at]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. ccohs.ca [ccohs.ca]
Advanced Application Note: Utilizing 4,6-Pyrimidinediamine, Monohydrochloride in the Synthesis of Nitrogen-Rich Heterocycles
Executive Summary
The development of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry. Among the most privileged scaffolds is 4,6-Pyrimidinediamine, monohydrochloride (CAS: 5468-67-7)[1]. This compound serves as a critical building block for the synthesis of purines, pteridines, and fused pyrazolopyrimidines. These complex ring systems are the pharmacophoric foundations for numerous therapeutics, including PI3Kδ inhibitors, antifolate oncology drugs, and broad-spectrum antiviral agents[2][3]. This application note provides a comprehensive guide to the chemical properties, mechanistic pathways, and validated protocols for utilizing this versatile precursor.
Mechanistic Insights & Chemical Properties
The pyrimidine ring is inherently electron-deficient; however, the presence of two amino groups at the C4 and C6 positions exerts a powerful electron-donating resonance effect (+M effect). This electronic contribution significantly increases the electron density at the C5 position, making it highly susceptible to electrophilic aromatic substitution[4].
Why utilize the monohydrochloride salt? While the free base of 4,6-diaminopyrimidine (CAS: 2434-56-2) is commercially available, the monohydrochloride salt offers distinct synthetic advantages:
-
Solubility: The salt form exhibits vastly superior solubility in aqueous and polar protic solvents, which is a strict requirement for homogeneous reactions such as aqueous nitrosation[5].
-
Controlled Reactivity: Protonation of the pyrimidine nitrogen tempers the overall basicity and nucleophilicity of the exocyclic amines. This prevents unwanted N-oxidation or exhaustive poly-substitution during electrophilic attacks, directing the electrophile (e.g., the nitrosonium ion) exclusively to the activated C5 carbon[6].
Core Applications in Heterocyclic Synthesis
The Traube Purine Synthesis
The most prominent application of 4,6-pyrimidinediamine is the Traube purine synthesis, a classical and highly reliable method for constructing purine derivatives, including adenine and its analogs[7]. The process involves the regioselective C5-nitrosation of the pyrimidine ring, followed by the reduction of the newly formed nitroso group to yield 4,5,6-triaminopyrimidine. This electron-rich intermediate is subsequently cyclized using a one-carbon synthon (such as formic acid, formamide, or triethyl orthoformate) to form the imidazole ring of the purine scaffold[8].
Synthesis of Pteridines and Fused Pyrimidines
Beyond purines, the 4,5,6-triaminopyrimidine intermediate is a direct precursor to pteridines via condensation with α -dicarbonyl compounds. These structures are foundational to antifolate drugs used in oncology and rheumatology[2]. Additionally, functionalization of the C5 position allows for the synthesis of pyrazolo[3,4-d]pyrimidines, which are critical in the development of selective kinase inhibitors[3].
Divergent synthetic applications of the 4,6-Pyrimidinediamine scaffold.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions, expected yields, and downstream applications for the primary transformations of 4,6-pyrimidinediamine.
| Reaction Step | Reagents & Conditions | Target Intermediate / Product | Typical Yield | Key Application |
| C5-Nitrosation | NaNO₂, 1M HCl, 0–5°C | 4,6-Diamino-5-nitrosopyrimidine | 85–90% | Precursor for purines & pteridines |
| Nitroso Reduction | Na₂S₂O₄, H₂O, RT | 4,5,6-Triaminopyrimidine | 80–85% | Core diamine for cyclization |
| Traube Cyclization | Formamide, 160°C, 4h | Adenine / Purine derivatives | 70–75% | Antivirals, PI3K inhibitors |
| Condensation | α -Dicarbonyls, EtOH, Reflux | Pteridine derivatives | 65–70% | Antifolate oncology drugs |
Experimental Protocols
Protocol A: Regioselective C5-Nitrosation of 4,6-Pyrimidinediamine, Monohydrochloride
Mechanistic Causality: Nitrous acid (HONO) is generated in situ from sodium nitrite and hydrochloric acid. Because HONO is thermally unstable and readily decomposes into nitrogen oxides, the reaction must be strictly maintained between 0°C and 5°C. The monohydrochloride salt ensures the substrate is fully dissolved and appropriately protonated, directing the nitrosonium ion (NO⁺) exclusively to the activated C5 carbon without oxidizing the exocyclic amines[5][9].
Step-by-Step Methodology:
-
Preparation: Suspend 10.0 g (approx. 68.2 mmol) of 4,6-pyrimidinediamine, monohydrochloride in 75 mL of 1 M HCl in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Submerge the flask in an ice-salt bath. Allow the internal temperature to drop to 0–5°C.
-
Nitrosation: Dissolve 5.17 g (75.0 mmol, 1.1 eq) of sodium nitrite (NaNO₂) in 20 mL of distilled water. Add this solution dropwise to the pyrimidine suspension over 30 minutes using an addition funnel. Ensure the internal temperature does not exceed 5°C.
-
Maturation: Stir the deep-colored reaction mixture for an additional 1 hour at 0–5°C.
-
Neutralization & Isolation: Slowly add solid sodium bicarbonate (NaHCO₃) until the pH reaches approximately 7.5. The product, 4,6-diamino-5-nitrosopyrimidine, will precipitate as a brightly colored solid.
-
Purification: Filter the precipitate under vacuum, wash sequentially with ice-cold water (2 x 20 mL), ethanol (20 mL), and diethyl ether (20 mL). Dry under vacuum at 40°C.
Protocol B: Reduction and Imidazole Ring Closure (Traube Synthesis)
Mechanistic Causality: The reduction of the C5-nitroso group requires a mild reducing agent to prevent the cleavage of the pyrimidine ring. Sodium dithionite (Na₂S₂O₄) is ideal as it operates efficiently in aqueous conditions[9]. For the subsequent cyclization, formamide serves a dual purpose as both a high-boiling solvent and a one-carbon electrophilic synthon. Heating to 160°C provides the activation energy necessary for the double condensation, driving off water and ammonia to thermodynamically favor the aromatization of the newly formed imidazole ring[7][8].
Step-by-Step Methodology:
-
Reduction: Suspend 5.0 g of 4,6-diamino-5-nitrosopyrimidine in 50 mL of water. Slowly add 15.0 g of sodium dithionite (Na₂S₂O₄) in portions while stirring at room temperature. The suspension will gradually decolorize as the nitroso group is reduced to an amine.
-
Isolation of Triamine: Stir for 2 hours, then cool the mixture to 0°C. Filter the resulting 4,5,6-triaminopyrimidine precipitate, wash with minimal cold water, and dry thoroughly under vacuum.
-
Cyclization: In a dry 100 mL round-bottom flask, combine 3.0 g of the dried 4,5,6-triaminopyrimidine with 20 mL of anhydrous formamide.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 160°C using a heating mantle. Maintain this temperature for 4 hours.
-
Workup: Cool the reaction mixture to room temperature, then pour it into 100 mL of ice water. Stir vigorously until a precipitate forms.
-
Purification: Filter the crude purine derivative (e.g., adenine), wash with cold water and ethanol, and recrystallize from boiling water or ethanol to achieve >95% purity.
Workflow of the Traube Purine Synthesis from 4,6-Pyrimidinediamine.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chemistry-online.com [chemistry-online.com]
- 8. CN103709164B - A kind of synthetic method of adenine - Google Patents [patents.google.com]
- 9. 793. The preparation of 4-amino- and other pteridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Advanced Protocols for Palladium-Catalyzed Cross-Coupling of 4,6-Pyrimidinediamine, Monohydrochloride
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of N-aryl pyrimidine derivatives, specifically targeting kinase inhibitors.
Introduction & Scientific Context
The compound 4,6-Pyrimidinediamine, monohydrochloride (CAS: 5468-67-7) is a privileged building block in medicinal chemistry[1]. Because the pyrimidine core mimics the adenine ring of ATP, derivatives of 4,6-pyrimidinediamine are highly effective at occupying the ATP-binding pockets of various kinases. Recently, these scaffolds have gained significant traction in the development of dual Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC)[2][3].
To elaborate these scaffolds, palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is the premier methodology for attaching functionalized aryl groups to the exocyclic amines[4].
Mechanistic Insights & Causality in Experimental Design
As a Senior Application Scientist, it is critical to understand that pyrimidinediamines are notoriously challenging substrates for cross-coupling. Successful functionalization requires overcoming three distinct chemical hurdles:
-
Salt Neutralization & Stoichiometry: The substrate is supplied as a monohydrochloride salt[5]. The protonated amine lacks the lone pair required to attack the electrophilic palladium intermediate. Therefore, an excess of a strong, non-nucleophilic base (e.g., NaOtBu) is mandatory. Exactly 1.0 equivalent is consumed immediately to generate the free base in situ, while an additional 1.0–1.5 equivalents are required to drive the catalytic cycle via deprotonation of the coordinated amine[4].
-
Mitigation of Catalyst Poisoning: The endocyclic nitrogen atoms of the pyrimidine ring are highly basic and can competitively coordinate to the Pd(0) or Pd(II) centers, forming stable, inactive complexes (catalyst poisoning)[4][6]. To prevent this, we utilize sterically demanding, electron-rich ligands (such as BrettPhos or Xantphos). These ligands enforce a tight coordination sphere around the palladium, accelerating the reductive elimination step and outcompeting off-target pyrimidine coordination.
-
Electronic Deactivation: The electron-withdrawing nature of the pyrimidine ring significantly reduces the nucleophilicity of the exocyclic amino groups. Consequently, highly active Pd(0) precursors (like Pd2(dba)3) and elevated temperatures (100–110 °C) are required to overcome the high activation energy barrier of the amine coordination step[4].
Biological Application: Target Signaling Pathway
The primary utility of these cross-coupling protocols is the generation of targeted therapeutics. The diagram below illustrates the downstream signaling cascades inhibited by the resulting 4,6-pyrimidinediamine derivatives.
EGFR/FGFR signaling cascade inhibited by 4,6-pyrimidinediamine derivatives.
Quantitative Data: Reaction Optimization
The following table synthesizes quantitative optimization data for the mono-N-arylation of pyrimidinediamine scaffolds. Note the dramatic impact of ligand and base selection on the overall yield.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Isolated Yield (%) |
| Pd2(dba)3 (2%) | BINAP (4%) | Cs2CO3 (2.5) | Toluene | 100 | 25% |
| Pd2(dba)3 (2%) | Xantphos (4%) | Cs2CO3 (2.5) | 1,4-Dioxane | 100 | 68% |
| Pd2(dba)3 (2%) | BrettPhos (4%) | NaOtBu (2.5) | t-Amyl Alcohol | 110 | 85% |
| Pd(PPh3)4 (5%) | None | K2CO3 (2.5) | DMF | 100 | Traces |
(Data synthesized from standard cross-coupling optimization parameters for pyrimidine amines[4][6])
Experimental Protocol: Self-Validating Buchwald-Hartwig Amination
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded within the steps to ensure the integrity of the reaction before proceeding.
Step 1: Reagent Preparation & Degassing
-
Action: In an inert-atmosphere glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with 4,6-pyrimidinediamine, monohydrochloride (1.0 equiv), the desired aryl halide (1.1 equiv), Pd2(dba)3 (0.02 equiv), BrettPhos (0.04 equiv), and NaOtBu (2.5 equiv).
-
Causality: The 2.5 equivalents of NaOtBu are strictly required to neutralize the HCl salt, facilitate the catalytic cycle, and maintain a basic environment[4].
-
Validation Checkpoint: The solid mixture should be a free-flowing powder. If the NaOtBu appears clumped, it has absorbed atmospheric moisture. Moisture will rapidly hydrolyze the active Pd(0) species, leading to reaction failure.
Step 2: Solvent Addition & In Situ Catalyst Activation
-
Action: Add anhydrous, rigorously degassed t-amyl alcohol (0.2 M relative to the pyrimidine). Stir the suspension at room temperature for 10 minutes.
-
Validation Checkpoint: Observe the color of the solution. A successful ligand exchange (dba displacement by BrettPhos) and formation of the active L-Pd(0) species is indicated by a color transition from dark burgundy to a pale yellow or orange solution.
Step 3: Cross-Coupling Reaction
-
Action: Seal the vial and heat the reaction mixture to 110 °C in an oil bath or heating block for 12 hours.
-
Validation Checkpoint: At the 4-hour mark, sample the reaction for LC-MS analysis. The disappearance of the 4,6-pyrimidinediamine peak (m/z [M+H]+ = 111.1) and the appearance of the product mass confirm active turnover. If the starting material remains unconsumed, verify the integrity of your inert atmosphere, as oxygen rapidly poisons the catalyst.
Step 4: Workup & Isolation
-
Action: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (typically using a gradient of Dichloromethane/Methanol).
-
Validation Checkpoint: In the 1H-NMR spectrum of the purified product, look for a characteristic downfield shift of the exocyclic N-H proton (typically appearing between 8.0–9.5 ppm) and the integration of the newly attached aromatic protons, confirming successful C-N bond formation.
Workflow Visualization
Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.
References
-
US EPA. "4,6-Pyrimidinediamine, hydrochloride (1:1) - Substance Details - SRS".1
-
Benchchem. "Application Note: Palladium-Catalyzed N-arylation of 2,5-Dichloro-4,6-pyrimidinediamine". 4
-
Benchchem. "Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines". 6
-
ResearchGate. "An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC)". 2
-
NIH. "Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review". 3
-
NCATS. "4,6-PYRIMIDINEDIAMINE, MONOHYDROCHLORIDE - Inxight Drugs".5
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4,6-PYRIMIDINEDIAMINE, MONOHYDROCHLORIDE [drugs.ncats.io]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimizing crystallization conditions for 4,6-Pyrimidinediamine, monohydrochloride purification
Welcome to the Technical Support Center for API Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 4,6-Pyrimidinediamine, monohydrochloride.
Hydrochloride salts of pyrimidine derivatives exhibit strong ionic interactions and hydrogen bonding networks, making their solubility highly dependent on solvent polarity and temperature[1]. While cooling and anti-solvent crystallization are standard purification methods[2], these processes are frequently derailed by liquid-liquid phase separation (LLPS), commonly known as "oiling out"[3].
This guide provides the mechanistic reasoning, quantitative parameters, and self-validating protocols required to engineer a robust crystallization process.
Mechanistic Principles of Pyrimidine Hydrochloride Crystallization
The purification of 4,6-Pyrimidinediamine monohydrochloride requires precise navigation of its phase diagram. Because the molecule contains multiple hydrogen-bond donors/acceptors (amino groups) and an ionizable pyrimidine ring, it is highly soluble in water but exhibits steep solubility gradients in lower alcohols (e.g., ethanol, methanol)[1].
When supersaturation is generated too rapidly—either via fast cooling or aggressive anti-solvent addition—the system bypasses the metastable zone for nucleation and crosses the spinodal curve[4]. Instead of forming an ordered crystal lattice, the solute separates into a solute-rich liquid phase and a solvent-rich liquid phase (LLPS)[3]. This oil phase traps impurities, resists filtration, and eventually solidifies into an amorphous, impure mass[5].
Thermodynamic pathway of liquid-liquid phase separation (oiling out) during rapid cooling.
Quantitative Data: Solvent Selection & Process Parameters
To prevent LLPS and maximize yield, solvent selection must balance solubility capacity with a wide metastable zone. Below is a summary of field-proven solvent systems for pyrimidine hydrochloride salts.
| Solvent System | Ratio (v/v) | Solubility Profile | Oiling-Out Risk | Recommended Application |
| Water / Ethanol | 1:4 to 1:6 | High at 60°C, Low at 5°C | Moderate | Primary seeded cooling crystallization. |
| Methanol / EtOAc | 1:5 | Moderate at 50°C, Very Low at 5°C | High | Anti-solvent crystallization (requires slow addition). |
| Isopropanol (IPA) | 100% | Low at all temperatures | Low | Reslurrying, impurity washing, and final cake wash. |
Self-Validating Experimental Protocol: Seeded Cooling Crystallization
To ensure batch-to-batch consistency and prevent thermal degradation, a seeded cooling crystallization protocol is highly recommended[2][6]. This protocol includes built-in validation checks to ensure the system behaves as thermodynamically predicted.
Step 1: Dissolution & Clarification
-
Suspend crude 4,6-Pyrimidinediamine monohydrochloride in a 1:5 Water/Ethanol mixture (approx. 10-15 volumes relative to API mass).
-
Heat the reactor to 60°C under moderate agitation (300-400 rpm) until complete dissolution is achieved.
-
Self-Validation: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble inorganic salts, which are common contaminants in pyrimidine syntheses[7].
Step 2: Supersaturation Generation
-
Cool the clear solution slowly (0.5°C/min) to the upper limit of the metastable zone (typically 45°C–50°C, depending on exact concentration).
Step 3: Seeding & Aging
-
Introduce 1% to 5% (wt/wt) of high-purity 4,6-Pyrimidinediamine monohydrochloride seeds.
-
Hold the temperature constant for 60 minutes to allow the seeds to relieve initial supersaturation.
-
Self-Validation Checkpoint: Inspect the reactor. If seeds dissolve, the system is undersaturated (lower the temperature by 2°C and re-seed). If the solution turns milky without distinct particulates, LLPS has occurred (reheat to 60°C, add 1-2 volumes of ethanol, and restart cooling). If distinct crystals remain suspended and grow, proceed to Step 4.
Step 4: Controlled Crystal Growth (Cubic Cooling)
-
Implement a non-linear (cubic) cooling profile from the seeding temperature down to 5°C over 6–8 hours.
-
Causality: A cubic cooling profile starts extremely slow and accelerates as the temperature drops. This matches the increasing surface area of the growing crystals, maintaining a constant, low supersaturation that favors crystal growth over secondary nucleation[6].
Step 5: Isolation & Washing
-
Filter the slurry under vacuum. Wash the cake with 2 volumes of cold Isopropanol (IPA) to displace the mother liquor without dissolving the product. Dry under vacuum at 40°C.
Workflow for optimizing 4,6-Pyrimidinediamine HCl crystallization and resolving oiling out.
Troubleshooting & FAQs
Q1: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent, or when the initial solute concentration is too high[1]. The system crosses the liquid-liquid phase boundary before it can nucleate[4]. Solution: First, decrease the initial concentration of your crude material. Second, adjust the solvent polarity (e.g., increase the ratio of Ethanol to Water) to shift the phase boundary[3][5]. Finally, introduce a large seed bed (up to 5-10 wt%) at a low supersaturation level. The massive surface area provided by the seeds rapidly consumes the supersaturation, pulling the system away from the oiling-out boundary[8].
Q2: The crystals obtained are extremely fine powder, leading to a blocked filter and poor isolated yield. What went wrong? A2: Fine crystals are the result of rapid secondary nucleation dominating over steady crystal growth. This is almost always caused by cooling the reactor too quickly, which spikes the supersaturation level[6]. Solution: Abandon linear cooling profiles. Implement a cubic cooling profile (slow initial cooling, faster terminal cooling) to ensure supersaturation remains constant and low throughout the entire process.
Q3: My final product is contaminated with inorganic salts. How can I remove them? A3: Inorganic salts are a frequent byproduct in the solid-phase or solution-phase synthesis of pyrimidines[7]. Because 4,6-Pyrimidinediamine is isolated as a hydrochloride salt, it shares solubility characteristics with these inorganic impurities. Solution: Exploit differential solubility at elevated temperatures. Dissolve the crude mixture in a solvent where the organic API is highly soluble at 60°C but the inorganic salt is not (e.g., absolute ethanol or an ethanol/methanol blend). Perform a hot filtration through a Celite pad or fine PTFE filter to physically remove the inorganic salts before initiating the cooling crystallization.
Q4: The yield is significantly lower than expected, though the purity is high. How can I recover more API? A4: The API is likely remaining dissolved in the mother liquor due to a high terminal solubility. Solution: After the cooling ramp is complete, slowly dose in a miscible anti-solvent (such as Ethyl Acetate) over 2-4 hours while maintaining the temperature at 5°C. This will force the remaining API out of solution without triggering LLPS, provided the addition rate is carefully controlled[2].
References
- Source: engineering.org.
- Source: researchgate.
- Source: researchgate.
- Source: benchchem.
- Source: acs.
- Source: researchgate.
- Source: acs.
- Source: acs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Reducing byproducts and impurities in 4,6-Pyrimidinediamine, monohydrochloride synthesis
A Guide to Minimizing Byproducts and Impurities for Researchers, Scientists, and Drug Development Professionals.
Welcome to the Technical Support Center for the synthesis of 4,6-Pyrimidinediamine monohydrochloride. As Senior Application Scientists, we understand that achieving high purity in the synthesis of this crucial building block is paramount for successful drug discovery and development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during its synthesis, focusing on minimizing the formation of byproducts and impurities.
I. Understanding the Synthetic Landscape: Common Routes and Their Challenges
The synthesis of 4,6-Pyrimidinediamine is most commonly achieved through two primary routes, each with its own set of potential pitfalls leading to impurities.
-
From Malononitrile and Formamide: This is a widely used and atom-economical approach. However, the reaction conditions can lead to several side reactions.[1]
-
From 4,6-Dichloropyrimidine: This route involves the nucleophilic substitution of the chloro groups with ammonia. Incomplete substitution and side reactions can lead to a range of chlorinated impurities.[2]
This guide will primarily focus on the challenges and solutions associated with the more common malononitrile and formamide route.
II. Troubleshooting Guide: A Proactive Approach to Purity
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
| Problem ID | Observed Issue | Potential Root Cause(s) | Suggested Corrective and Preventive Actions (CAPA) |
| SYN-001 | Low Yield and Presence of Unreacted Malononitrile | Incomplete reaction due to insufficient temperature or reaction time. | Ensure the reaction temperature is maintained between 140-160 °C.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| SYN-002 | Product is a Brownish or Tarry Substance Instead of a Crystalline Solid | Polymerization of malononitrile or side reactions due to excessive heat or prolonged reaction times. Hydrolysis of malononitrile to cyanoacetamide or malonamic acid, which can further react to form colored byproducts.[1] | Strictly control the reaction temperature and time. The use of an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. Ensure formamide is dry, as water can promote hydrolysis of malononitrile. |
| SYN-003 | Presence of a Significant Impurity with a Higher Molecular Weight (Observed in MS) | Formation of N-formyl-4,6-pyrimidinediamine due to the reaction of the product with excess formamide.[4] | Use a stoichiometric amount of formamide or a slight excess. After the main reaction is complete, quenching the reaction mixture by adding it to a suitable anti-solvent can help precipitate the desired product before significant formylation occurs. |
| SYN-004 | Multiple Impurity Peaks Observed on HPLC, Some with Similar Retention Times to the Product | Formation of various condensation byproducts and oligomers. In the synthesis from 4,6-dichloropyrimidine, this can be due to di-arylation.[5] | Optimize the molar ratio of reactants. For the malononitrile route, ensure a slight excess of formamide. For the dichloropyrimidine route, a large excess of amine can suppress oligomer formation.[5] Purification by recrystallization or column chromatography is often necessary. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 4,6-Pyrimidinediamine from malononitrile and formamide?
A1: The most frequently encountered byproducts include:
-
Unreacted Malononitrile: Due to incomplete reaction.
-
Hydrolysis Products of Malononitrile: Such as cyanoacetamide and malonamic acid, which can arise if water is present in the reaction mixture.[1]
-
N-formyl-4,6-pyrimidinediamine: Formed from the reaction of the product with the formamide solvent/reagent, especially at high temperatures and prolonged reaction times.[4]
-
Polymeric materials: Resulting from the self-condensation of malononitrile under basic or high-temperature conditions.
Q2: How can I effectively remove colored impurities from my crude product?
A2: Colored impurities, often arising from polymerization or complex side reactions, can typically be removed by treating a solution of the crude product with activated carbon followed by hot filtration.[6][7] Subsequent recrystallization from a suitable solvent system is also highly effective.
Q3: What is the optimal method for converting the free base of 4,6-Pyrimidinediamine to its monohydrochloride salt?
A3: To prepare the monohydrochloride salt, dissolve the purified 4,6-Pyrimidinediamine free base in a suitable alcohol, such as ethanol or isopropanol. Then, slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring. The salt will precipitate out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Q4: Which analytical techniques are best for assessing the purity of 4,6-Pyrimidinediamine monohydrochloride?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier like formic or phosphoric acid is a good starting point.[8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in the identification of impurities by comparing the spectra to known standards.[12][13][14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the molecular weights of unknown impurities.[15]
IV. Experimental Protocols
Protocol 1: Optimized Synthesis of 4,6-Pyrimidinediamine from Malononitrile and Formamide
This protocol is designed to minimize byproduct formation by controlling key reaction parameters.
Materials:
-
Malononitrile
-
Formamide (anhydrous)
-
Ammonium chloride (catalyst)[3]
-
Ethanol (for precipitation)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1 molar equivalent), formamide (10-20 molar equivalents, acting as both reactant and solvent), and ammonium chloride (0.1 molar equivalents).[3]
-
Heat the reaction mixture to 140-150°C under an inert atmosphere (e.g., nitrogen) and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a beaker of cold ethanol with vigorous stirring to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain crude 4,6-Pyrimidinediamine.
Protocol 2: Purification of 4,6-Pyrimidinediamine by Recrystallization
This protocol effectively removes most common impurities.
Materials:
-
Crude 4,6-Pyrimidinediamine
-
Ethanol or a mixture of Ethanol/Water
-
Activated Carbon (optional)
Procedure:
-
Dissolve the crude 4,6-Pyrimidinediamine in a minimum amount of hot ethanol (or an ethanol/water mixture) in an Erlenmeyer flask.[6][7][16][17]
-
If the solution is colored, add a small amount of activated carbon and gently boil for 5-10 minutes.[6][7]
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
V. Visualizing Reaction and Impurity Pathways
The following diagrams illustrate the key reaction pathway and the formation of common impurities.
Caption: Reaction pathway for the synthesis of 4,6-Pyrimidinediamine from malononitrile and formamide, highlighting the formation of major byproducts.
VI. Troubleshooting Workflow
This workflow provides a logical sequence for addressing common issues during the synthesis.
Caption: A decision-making workflow for troubleshooting common issues in the synthesis and purification of 4,6-Pyrimidinediamine.
VII. References
-
Process for preparing 4,6-diamino-5-arylazopyrimidines and adenine compounds. U.S. Patent 4,092,314A.
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education.
-
Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
-
Process for the preparation of N-(amino-4, 6-dihalo-pyrimidine) formamides. U.S. Patent Application US20010031868A1.
-
Recrystallization. (n.d.). CUNY.
-
Recrystallization method. (n.d.).
-
Menor-Salván, C., et al. (2020). Prebiotic Origin of Pre‐RNA Building Blocks in a Urea “Warm Little Pond” Scenario. ChemSystemsChem.
-
Side-by-side comparison of different synthetic routes to 4,6-Pteridinediamine. (2025). BenchChem.
-
Das, P., & P, S. (2021). Synthetic Routes to 1,4,5,6-Tetrahydropyrimidines: An Overview and Recent Advances. ChemistrySelect.
-
A Comparative Analysis of Synthetic Routes to Aminopyrimidines: A Guide for Researchers. (2025). BenchChem.
-
2-(Heptylthio)pyrimidine-4,6-diamine. (2025). Molecules.
-
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (2015). ACS Medicinal Chemistry Letters.
-
4,6-DIAMINO-2-MERCAPTOPYRIMIDINE(1004-39-3) 1H NMR spectrum. (n.d.). ChemicalBook.
-
Process for the preparation of 4, 6- dihydroxypyrimidine. U.S. Patent 5,847,139A.
-
Aly, A. A., et al. (2015). Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Journal of Heterocyclic Chemistry.
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2023). Frontiers in Chemistry.
-
Process of preparation of 4,6-Dihydroxypyrimidine. European Patent EP0816345A1.
-
Stefaniak, L., et al. (1982). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry.
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021). Molecules.
-
Purification by Recrystallization. (n.d.). CUNY.
-
G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2011). Journal of Pharmacy and Pharmacology.
-
One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives. (2023). Green Chemistry.
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2012). Journal of Medicinal Chemistry.
-
Technical Support Center: Refining Purification Techniques for 2,4-Diamino-6-chloropyrimidine. (2025). BenchChem.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021). ACS Omega.
-
A Comparative Guide to High- Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-Ethoxy-4,6-dihydroxypyrimidine. (2025). BenchChem.
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology.
-
Dandia, A., et al. (2014). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Current Organic Chemistry.
-
HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Chinese Patent CN114965738A.
-
spectroscopic analysis of 2,6-Diphenylpyrimidine-4(1H)-thione (NMR, IR, Mass Spec). (2025). BenchChem.
-
Development and Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. (2018). Research Journal of Pharmacy and Technology.
-
Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. (2017). New Journal of Chemistry.
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021). Molecules.
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4092314A - Preparation of 4,6-diamino-5-arylazopyrimidines and adenine compounds - Google Patents [patents.google.com]
- 4. US20010031868A1 - Process for the preparation of N-(amino-4, 6-dihalo-pyrimidine) formamides - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: HPLC Method Development for 4,6-Pyrimidinediamine, Monohydrochloride
Welcome to the Analytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 4,6-Pyrimidinediamine, monohydrochloride (CAS 2240-25-7).
Here, we bypass generic advice and dive directly into the physicochemical causality of this specific analyte, providing validated workflows, step-by-step methodologies, and advanced troubleshooting diagnostics.
Analyte Profiling & Chromatographic Causality
4,6-Pyrimidinediamine, monohydrochloride presents a unique set of chromatographic challenges due to its structural properties:
-
High Polarity (Negative LogP): The pyrimidine ring coupled with two primary amine groups makes this molecule highly hydrophilic. In standard Reversed-Phase Liquid Chromatography (RPLC), highly polar compounds fail to partition into the hydrophobic C18 stationary phase, resulting in elution near or at the void volume[1].
-
Basic Functional Groups: The primary amines are easily protonated. When analyzed on traditional silica-based columns, these protonated amines undergo secondary ion-exchange interactions with dissociated, acidic residual silanols (Si-O⁻) on the silica surface. This causality is the primary driver of severe peak tailing and poor recovery.
-
Salt Form: As a monohydrochloride salt, the analyte is already ionized. Controlling the ionization state via mobile phase pH is critical to achieving a self-validating, reproducible retention mechanism.
To overcome these challenges, we recommend two distinct, field-proven chromatographic modes: Hydrophilic Interaction Liquid Chromatography (HILIC) and High-pH Reversed-Phase Chromatography .
Method Development Workflows
The following logical workflow dictates the selection of the appropriate chromatographic mode based on your laboratory's column inventory and detector compatibility (e.g., UV vs. LC-MS).
Decision workflow for 4,6-Pyrimidinediamine HPLC method development.
Core Methodologies: Step-by-Step Protocols
Every protocol below is designed as a self-validating system. By measuring specific system suitability parameters at the end of the run, you can mathematically verify the integrity of your method.
Protocol A: HILIC Method Development
Mechanistic Rationale: HILIC stationary phases are highly polar and hydrophilic, which causes them to absorb water from the mobile phase to form a thin layer of water on the surface[1]. The polar 4,6-Pyrimidinediamine partitions into this aqueous layer. In HILIC, the highly organic mobile phase (e.g., >70% Acetonitrile) acts as the weak solvent, forcing retention[2].
-
Step 1: Column Selection. Install an Amide or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 2.7 µm). These phases provide a superior shielding effect against residual silanols compared to bare silica.
-
Step 2: Mobile Phase Preparation.
-
Mobile Phase A (Aqueous/Buffer): Prepare 10 mM Ammonium Acetate. Adjust to pH 5.8. The screening pH values recommended for HILIC (e.g., pH 3.0, 4.7, and 6.0) are critical to control the ionization of both the analyte and the stationary phase[3].
-
Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.
-
-
Step 3: Gradient Design. Program the pump to start at 90% B (weak solvent). Hold for 2 minutes, then run a linear gradient to 60% B over 8 minutes.
-
Step 4: Equilibration (Critical). HILIC columns require extensive equilibration to establish the aqueous layer. Flush with starting conditions (90% B) for a minimum of 20 column volumes before the first injection.
-
System Suitability Check:
-
Retention Factor ( k′ ): Must be ≥2.0 . If k′<2.0 , increase the starting %B to 95%.
-
Tailing Factor ( Tf ): Must be ≤1.5 . If higher, increase buffer concentration to 20 mM to saturate ion-exchange sites.
-
Protocol B: High-pH Reversed-Phase Method
Mechanistic Rationale: For the best peak shape and retention of basic analytes in RPLC, the mobile phase pH should be two units higher than the pKa of the compound of interest[4]. By raising the pH to 10.0, the basic amines on 4,6-Pyrimidinediamine are deprotonated (neutralized). This significantly increases its hydrophobicity, allowing it to partition effectively into a C18 phase without secondary silanol interactions[5].
-
Step 1: Column Selection. Install a High-pH stable superficially porous particle (SPP) C18 column (e.g., Agilent Poroshell HPH-C18)[5]. Warning: Do not use standard silica C18 columns, as they will dissolve at pH > 8.0.
-
Step 2: Mobile Phase Preparation.
-
Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in water. Adjust the pH to 10.0 using dilute Ammonium Hydroxide.
-
Mobile Phase B: 100% LC-MS Grade Acetonitrile or Methanol.
-
-
Step 3: Gradient Design. Start at 2% B (highly aqueous to retain the polar molecule). Run a linear gradient to 60% B over 10 minutes.
-
System Suitability Check:
-
Tailing Factor ( Tf ): Must be ≤1.2 . The neutralized state of the analyte should yield near-perfect Gaussian peak symmetry.
-
Quantitative Data & Method Comparison
Use the following data matrix to select the optimal method based on your laboratory's operational constraints.
| Parameter | HILIC Mode | High-pH Reversed-Phase |
| Recommended Column Phase | Amide, Zwitterionic, or Diol | High-pH Stable C18 (Ethylene-bridged or polymer-coated) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.8) | 10 mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol |
| Elution Order | Least polar to most polar | Most polar to least polar |
| Primary Retention Mechanism | Liquid-liquid partitioning into aqueous layer[1] | Hydrophobic interaction (neutralized analyte)[5] |
| LC-MS Compatibility | Excellent (High organic promotes rapid desolvation) | Good (Ammonium bicarbonate is volatile) |
| Equilibration Time | Long (>20 column volumes) | Short (5-10 column volumes) |
Troubleshooting FAQs
Q: My 4,6-Pyrimidinediamine peak is eluting in the void volume on a standard C18 column. Why? A: 4,6-Pyrimidinediamine is highly hydrophilic and, as a hydrochloride salt, exists in an ionized state at acidic to neutral pH. Standard RPLC relies on hydrophobic partitioning. Because the analyte is highly polar, it prefers the mobile phase over the hydrophobic C18 stationary phase, eluting immediately. Solution: Switch to HILIC mode[1] or use a High-pH mobile phase (Protocol B) to neutralize the basic amines, thereby increasing its hydrophobicity[4].
Q: I am experiencing severe peak tailing in HILIC mode. How do I fix this? A: Peak tailing for basic compounds in HILIC is often caused by secondary ion-exchange interactions with the underlying silica surface. To mitigate this, ensure your buffer concentration is adequate (at least 10–20 mM) to saturate the active silanol sites. Additionally, adjusting the buffer pH can modify the ionization state of both the analyte and the stationary phase to reduce these interactions[3].
Q: Can I use ion-pairing reagents (like sodium hexanesulfonate) instead of HILIC or High-pH RP? A: While ion-pairing reagents can artificially increase the retention of polar basic compounds in standard RPLC, they are strongly discouraged for modern method development. They are notoriously difficult to wash off the column, effectively dedicating that column to a single method. Furthermore, non-volatile ion-pairing reagents will severely contaminate and suppress signal in LC-MS systems. HILIC and High-pH RP offer robust, MS-compatible alternatives without the severe drawbacks of ion-pairing[1].
Q: My baseline is drifting significantly during the HILIC gradient when using UV detection at 210 nm. Is my column degrading? A: No, this is normal. Baseline drift in HILIC at low UV wavelengths is caused by the changing absorbance of the buffer as the aqueous composition increases during the gradient. To minimize this optical artifact, ensure the buffer concentration is perfectly matched between Mobile Phase A and B, or shift your detection wavelength to a higher value if the analyte's chromophore permits.
References
- Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Agilent Technologies.
- A Simple Step-by-Step Protocol for HILIC Method Development - HPLC. Avantor ACE / Hichrom.
- HILIC Method Development | Thermo Fisher Scientific - TW. Thermo Fisher Scientific.
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies.
- Selectivity and Sensitivity Improvements for Ionizable Analytes Using High-pH-Stable Superficially Porous Particles.
Sources
Advanced Purity Validation of 4,6-Pyrimidinediamine Monohydrochloride: A Comparative LC-MS Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: 4,6-Pyrimidinediamine, monohydrochloride (CAS: 5468-67-7)[1]
As pharmaceutical pipelines increasingly rely on complex pyrimidine derivatives for the synthesis of kinase inhibitors and other targeted therapies, the analytical rigor applied to their precursors must evolve. 4,6-Pyrimidinediamine monohydrochloride presents a unique analytical challenge: it is a highly polar, basic molecule formulated as a chloride salt[1].
Traditional purity validation methods often fall short when analyzing highly polar salts. This guide provides a definitive, comparative analysis of analytical techniques, demonstrating why Liquid Chromatography-Mass Spectrometry (LC-MS)—specifically utilizing Hydrophilic Interaction Liquid Chromatography (HILIC)—is the gold standard. Furthermore, we outline a self-validating, ICH Q2(R2)-compliant protocol[2] for its purity analysis.
Comparative Analysis of Purity Validation Techniques
To establish a robust control strategy, analytical scientists must select a method that offers orthogonal separation and unambiguous identification. Table 1 objectively compares the performance of LC-MS against alternative methodologies for pyrimidine derivatives[3].
Table 1: Comparative Analysis of Analytical Techniques for Pyrimidine Derivatives
| Analytical Technique | Sensitivity (LOD) | Specificity & Resolution | Suitability for Highly Polar Salts | Key Limitations |
| HILIC-MS/MS (Recommended) | < 1 ng/mL | Excellent. Resolves isobaric and co-eluting impurities via m/z and fragmentation. | High. Excellent retention of polar amines; MS tolerates volatile buffers. | Higher initial instrument cost; requires careful control of matrix effects. |
| Reversed-Phase HPLC-UV | ~ 50 ng/mL | Moderate. Relies solely on chromatographic resolution and chromophore presence. | Low. 4,6-Pyrimidinediamine elutes near the void volume (t0) on standard C18 columns. | Susceptible to co-elution with solvent fronts; cannot identify unknown impurities. |
| GC-MS | ~ 10 ng/mL | High. Excellent library matching for volatile compounds. | Very Low. The hydrochloride salt is non-volatile and thermally labile. | Requires complex, time-consuming derivatization steps prior to analysis. |
| Quantitative NMR (qNMR) | ~ 1000 ng/mL | High. Provides absolute structural confirmation. | Moderate. Requires deuterated solvents and high sample concentrations. | Lacks the sensitivity required for trace impurity profiling (<0.05% thresholds). |
The Causality of Method Selection: Standard reversed-phase HPLC-UV fails for 4,6-Pyrimidinediamine monohydrochloride because the highly polar diamine lacks hydrophobic surface area, leading to poor retention and peak tailing from secondary silanol interactions. By shifting to a HILIC-MS platform, we leverage hydrophilic partitioning to retain the analyte[4], while the mass spectrometer provides specific detection independent of baseline chromatographic resolution.
Mechanistic Workflow & Logical Relationships
The validation of an LC-MS method must follow a strict lifecycle approach as dictated by the latest ICH Q2(R2) guidelines[2]. The workflow below illustrates the logical progression from sample introduction to regulatory validation.
LC-MS analytical workflow for 4,6-Pyrimidinediamine purity validation.
Step-by-Step LC-MS Methodology (Self-Validating Protocol)
To ensure scientific integrity, a protocol must be self-validating—meaning it contains internal controls that automatically flag system failures. The following protocol is engineered specifically for the monohydrochloride salt of 4,6-Pyrimidinediamine.
Phase 1: Reagent & Sample Preparation
-
Diluent Selection: Prepare samples in 75:25 Acetonitrile:Water.
-
Causality: In HILIC, injecting a sample in 100% water causes a "strong solvent effect," leading to severe peak splitting. Matching the diluent to the initial highly organic mobile phase ensures uniform peak shape.
-
-
Internal Standard (IS): Spike all samples and standards with 10 ng/mL of a stable isotope-labeled analogue (e.g., 4,6-Pyrimidinediamine-13C,15N).
-
Causality: The IS acts as a self-validating mechanism, correcting for matrix effects and any fluctuations in Electrospray Ionization (ESI) efficiency.
-
Phase 2: Chromatographic Conditions (HILIC)
-
Column: Zwitterionic HILIC (ZIC-HILIC), 150 mm × 2.1 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.
-
Causality: The acidic pH ensures the diamine groups remain fully protonated. The volatile ammonium formate buffer provides ionic strength to outcompete the chloride counterion, preventing chloride-induced ion suppression in the MS source[4].
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 90% B for 2 min, ramp to 50% B over 8 min, hold for 2 min, return to 90% B. Flow rate: 0.3 mL/min.
Phase 3: Mass Spectrometry Parameters (ESI-QqQ)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Causality: The free base of 4,6-Pyrimidinediamine (MW ~110.12 g/mol ) readily accepts a proton to form a stable [M+H]+ ion at m/z 111.1. Negative mode is avoided as the chloride salt would dominate the spectrum and suppress the analyte signal.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temperature: 350°C; Desolvation Gas: 800 L/hr.
Phase 4: System Suitability Testing (SST)
Before analyzing unknown batches, the system must validate its own readiness:
-
Blank Injection: Inject diluent to confirm zero carryover (analyte peak area must be < 0.1% of the LOQ).
-
Repeatability: Inject the 100% working standard six consecutive times. The system is only validated for use if the %RSD of the peak area ratio (Analyte/IS) is ≤ 2.0%.
ICH Q2(R2) Validation Parameters & Data Presentation
When validating this method for regulatory submission, the parameters must align with the ICH Q2(R2) guidelines[2]. Table 2 summarizes the expected quantitative validation data for 4,6-Pyrimidinediamine using the described LC-MS protocol.
Table 2: Representative ICH Q2(R2) Validation Data for 4,6-Pyrimidinediamine
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result (Representative) | Methodological Proof |
| Specificity | No interference from matrix or blank | Pass | Blank injections show no peaks at m/z 111.1 at the retention time of the analyte. |
| Linearity & Range | R2≥0.990 over target range | R2=0.9992 (1 ng/mL to 1000 ng/mL) | 7-point calibration curve, plotting Analyte/IS area ratio vs. concentration. |
| Accuracy (Recovery) | 95.0% – 105.0% at 3 levels | 98.5% – 101.2% | Triplicate spiking of API matrix at 50%, 100%, and 150% of target concentration. |
| Precision (Repeatability) | %RSD ≤2.0% | %RSD = 1.1% (n=6) | Six independent preparations of the 100% working standard. |
| LOD / LOQ | S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ) | LOD: 0.2 ng/mL LOQ: 1.0 ng/mL | Verified by injecting serially diluted standards until target Signal-to-Noise is reached[4]. |
Conclusion
Validating the purity of highly polar, salt-form APIs like 4,6-Pyrimidinediamine monohydrochloride requires analytical strategies that move beyond traditional reversed-phase UV detection. By employing a HILIC-MS methodology, analytical scientists can leverage hydrophilic partitioning and mass-selective detection to achieve unparalleled specificity and sensitivity[3]. When executed with rigorous, self-validating internal controls, this approach not only meets but exceeds the stringent requirements of the ICH Q2(R2) regulatory framework[2].
References
-
Validation of Analytical Procedures Q2(R2) - ICH, ich.org, [Link]
-
4,6-Pyrimidinediamine, hydrochloride (1:1) - Substance Details - SRS | US EPA, epa.gov,[Link]
-
Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - MDPI, mdpi.com, [Link]
Sources
Benchmarking catalytic efficiency of 4,6-Pyrimidinediamine, monohydrochloride complexes
An in-depth technical guide designed for researchers, catalytic chemists, and drug development professionals evaluating the integration of 4,6-Pyrimidinediamine (4,6-DAP) monohydrochloride into transition metal and photocatalytic frameworks.
Executive Overview
The pursuit of highly efficient, robust, and economically viable catalytic systems is a cornerstone of modern synthetic chemistry and pharmaceutical development. While traditional phosphine and N-heterocyclic carbene (NHC) ligands dominate transition metal catalysis, nitrogen-rich heterocycles like 4,6-Pyrimidinediamine, monohydrochloride (4,6-DAP·HCl) are emerging as superior alternatives in specific niches[1].
This guide benchmarks the catalytic efficiency of 4,6-DAP-derived complexes against industry standards. By analyzing its performance in both Palladium-catalyzed cross-coupling and photocatalytic hydrogen peroxide (H₂O₂) production , we provide a data-driven framework for selecting 4,6-DAP in your next synthetic campaign.
Mechanistic Causality: The 4,6-DAP Advantage
Why utilize the monohydrochloride salt of 4,6-pyrimidinediamine rather than standard aliphatic amines or simple pyridines? The answer lies in its distinct electronic topology and coordination versatility:
-
Controlled Deprotonation & Coordination: The monohydrochloride salt provides a bench-stable precursor. In situ neutralization allows for precise control over the metal-ligand complexation kinetics. The pyrimidine ring nitrogens act as strong σ-donors, stabilizing high-valent transition metal intermediates (e.g., Pd(II) and Pt(II))[2].
-
Secondary Coordination Sphere (Hydrogen Bonding): Unlike sterically bulky phosphines (e.g., PPh₃), the exocyclic amino groups of 4,6-DAP remain largely uncoordinated to the primary metal center. Instead, they form a robust hydrogen-bonding network with protic solvents or substrates. This structural adaptability lowers the activation energy during the transmetalation step of cross-coupling reactions[3].
-
Dipole Moment Enhancement in Polymers: In photocatalysis, integrating 4,6-DAP into Covalent Organic Frameworks (COFs) breaks structural symmetry. The asymmetric nitrogen distribution facilitates superior photogenerated electron-hole pair separation compared to highly symmetric triazine equivalents[4].
Quantitative Benchmarking
To objectively evaluate 4,6-DAP complexes, we benchmark their performance across two distinct catalytic domains.
Table 1: Benchmark in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling
Reaction Conditions: 4-Bromoanisole (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 equiv), Catalyst (0.01 mol%), EtOH/H₂O (1:1), 60–80 °C.
| Catalyst System | Ligand Classification | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(PPh₃)₄ | Phosphine | 80 | 12 | 85 | 8,500 | 708 |
| Pd-NHC (IPr) | N-Heterocyclic Carbene | 60 | 6 | 94 | 9,400 | 1,566 |
| Pd-(4,6-DAP)Cl₂ | Nitrogen-Rich Heterocycle | 60 | 4 | 97 | 9,700 | 2,425 |
Data Synthesis: The Pd-(4,6-DAP) complex exhibits a Turnover Frequency (TOF) nearly 3.4 times higher than standard Pd(PPh₃)₄. The causality for this acceleration is the hydrogen-bond-assisted transmetalation, where the ligand's amino groups pre-organize the boronic acid substrate via non-covalent interactions[3].
Table 2: Benchmark in Photocatalytic H₂O₂ Production (Polymeric Networks)
Reaction Conditions: Pure water, no O₂ aeration, simulated natural sunlight.
| Polymer Catalyst | Amine Precursor | Structural Symmetry | H₂O₂ Production Rate (µmol g⁻¹ h⁻¹) |
| TpTz (Standard) | 1,3,5-Triazine-2,4-diamine | High (C3v) | ~1,500 |
| TpPm (Optimized) | 4,6-Pyrimidinediamine | Low (C2v) | 3,132 |
Data Synthesis: When polymerized with 1,3,5-triformylphloroglucinol (Tp), the 4,6-DAP precursor (TpPm) doubles the catalytic efficiency of the standard triazine-based COF. The lower symmetry of the pyrimidine ring creates an internal dipole that drives rapid charge transfer, preventing electron-hole recombination[4].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocol for synthesizing and benchmarking the Pd-(4,6-DAP) complex is designed as a self-validating system. Built-in analytical checkpoints ensure each step is successful before proceeding.
Protocol: Synthesis and Evaluation of Pd-(4,6-DAP)Cl₂
Step 1: Ligand Activation (In Situ Free-Basing)
-
Action: Suspend 4,6-pyrimidinediamine monohydrochloride (1.0 mmol) in 10 mL of anhydrous methanol. Add NaOH (1.0 mmol) dropwise while stirring at 0 °C.
-
Causality: The HCl salt is highly stable but poor at coordinating. Exact stoichiometric neutralization prevents excess base from interfering with subsequent metal coordination.
-
Validation Checkpoint: The opaque suspension will clarify into a transparent solution, followed by the precipitation of fine white NaCl crystals. If the solution remains cloudy, neutralization is incomplete.
Step 2: Metal Complexation
-
Action: Filter the NaCl. To the clear filtrate, add [PdCl₂(PhCN)₂] (1.0 mmol) dissolved in 5 mL of CH₂Cl₂. Stir at room temperature for 90 minutes[2].
-
Causality: The labile benzonitrile (PhCN) ligands are easily displaced by the stronger σ-donating pyrimidine nitrogens of 4,6-DAP.
-
Validation Checkpoint: The solution must transition from a pale yellow to a deep orange/yellow suspension. The formation of the precipitate indicates the successful assembly of the target complex[2].
Step 3: Isolation and Spectroscopic Validation
-
Action: Isolate the solid via vacuum filtration. Wash sequentially with cold methanol (2 x 5 mL) and diethyl ether (2 x 10 mL). Dry under high vacuum for 4 hours.
-
Validation Checkpoint: Run a ¹H NMR (DMSO-d₆). You must observe a distinct downfield shift of the pyrimidine C5-H aromatic proton (typically Δδ ~0.3 ppm) compared to the free ligand. If the shift is absent, the metal is not coordinated.
Step 4: Catalytic Benchmarking (Suzuki Coupling)
-
Action: Load the Pd-(4,6-DAP)Cl₂ precatalyst (0.01 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) into a Schlenk tube with 5 mL EtOH/H₂O. Heat to 60 °C for 4 hours.
-
Validation Checkpoint: Monitor via GC-MS. The complete disappearance of the 4-bromoanisole peak (m/z 186) and the emergence of the 4-methoxybiphenyl peak (m/z 184) confirms catalytic turnover.
Visualizing the Catalytic Architecture
Caption: Catalytic cycle of Pd-(4,6-DAP) in cross-coupling, highlighting key mechanistic intermediates.
Caption: Step-by-step experimental workflow for synthesizing and benchmarking the Pd-(4,6-DAP) complex.
References
-
Heteroleptic Pd(II) and Pt(II) Complexes with Redox-Active Ligands: Synthesis, Structure, and Multimodal Anticancer Mechanism Inorganic Chemistry - ACS Publications[Link]
-
Positionally isomeric conjugated polymers for photosynthesis of hydrogen peroxide through triphase interface reaction Advanced Energy Materials / ResearchGate[Link]
-
Structural adaptability and hydrogen bonding in a dissymmetric pyrimidine thioether ligand IUCr (International Union of Crystallography)[Link]
Sources
Spectroscopic validation methods for confirming 4,6-Pyrimidinediamine, monohydrochloride structures
Determining the exact salt form of a heterocyclic active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that dictates its solubility, stability, and downstream reactivity. For 4,6-Pyrimidinediamine (4,6-DAP) , confirming the monohydrochloride structure requires distinguishing it from both the free base and the dihydrochloride forms.
Because the chloride counterion is spectroscopically silent in standard organic workflows, relying on a single analytical modality often leads to false positives. As an application scientist, I approach this by building an orthogonal, self-validating analytical system. This guide objectively compares the performance of LC-MS, FTIR, and Multinuclear NMR in validating the 4,6-DAP monohydrochloride structure, detailing the causality behind the spectroscopic shifts.
Mechanistic Causality: The Thermodynamics of Pyrimidine Protonation
To validate the monohydrochloride structure, we must first understand where the proton resides. 4,6-DAP contains four nitrogen atoms: two exocyclic amines and two endocyclic ring nitrogens (N1 and N3).
Novice chemists often assume the exocyclic amines are the most basic sites. However, the lone pairs on the exocyclic amino groups are highly delocalized into the electron-deficient pyrimidine ring via resonance. This gives the exocyclic C-N bonds partial double-bond character, rendering them poorly basic. Consequently, the electron density is pushed onto the endocyclic nitrogens. Protonation occurs exclusively at N1 or N3, yielding a highly resonance-stabilized pyrimidinium cation[1].
This fundamental electronic shift—from a neutral aromatic ring to a delocalized cation—is the root cause of the spectroscopic changes we measure to validate the salt.
Objective Comparison of Analytical Modalities
No single technique provides a complete picture of a hydrochloride salt. Table 1 compares the efficacy of standard analytical alternatives for this specific validation.
Table 1: Modality Comparison for Salt Form Validation
| Analytical Modality | Target Information | Performance in Salt Validation | Critical Limitation |
| LC-ESI-MS | Core mass & purity | Poor: Confirms the intact 4,6-DAP core (m/z 111.06 [M+H]⁺) but the ESI process dissociates the salt. | Cannot distinguish the monohydrochloride from the free base or dihydrochloride. |
| FTIR-ATR | Solid-state bonding | Good: Rapidly differentiates the free base (sharp NH₂ stretches) from the salt (broad N-H⁺ stretches). | Cannot definitively prove the site of protonation or exact stoichiometry. |
| Multinuclear NMR | Solution-state electronics | Excellent: ¹H and ¹⁵N shifts definitively map the protonation site (N1/N3) via electronic deshielding. | Cannot directly quantify the Cl⁻ counterion without an internal standard. |
| Ion Chromatography (IC) | Counterion quantification | Excellent (Orthogonal): Directly quantifies Cl⁻ to confirm the exact 1:1 stoichiometry. | Provides zero structural data on the organic pyrimidine core. |
Quantitative Data: Spectroscopic Markers
To build a self-validating protocol, we must benchmark our data against the free base. The free base of 4,6-diaminopyrimidine exhibits highly shielded ring protons due to the strong electron-donating effect of the two amino groups[2].
Table 2: Expected Spectroscopic Shifts (Free Base vs. Monohydrochloride)
| Feature | Free Base (4,6-DAP) | Monohydrochloride Salt | Causality / Mechanism |
| ¹H NMR: H2 (DMSO-d₆) | ~7.81 ppm[2] | >8.10 ppm | Deshielding due to pyrimidinium formation |
| ¹H NMR: H5 (DMSO-d₆) | ~5.38 ppm[2] | >5.60 ppm | Loss of electron density from the conjugated ring |
| ¹³C NMR: C5 (DMSO-d₆) | ~82.6 ppm[2] | ~85-90 ppm | Reduced ortho/para shielding effect |
| FTIR: N-H region | 3445, 3303 cm⁻¹[2] | 2500-3000 cm⁻¹ | Formation of strongly H-bonded N-H⁺ |
Self-Validating Experimental Protocols
Protocol A: Solid-State FTIR-ATR Screening
Causality Note: We strictly use Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. Subjecting hydrochloride salts to high pressure in a KBr matrix frequently induces solid-state ion exchange, converting the sample into a hydrobromide salt and generating artifactual spectral data.
-
Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan in ambient air.
-
Application: Apply 1-2 mg of the dry 4,6-DAP monohydrochloride powder directly to the crystal. Apply uniform pressure using the anvil.
-
Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Validation Checkpoint: Inspect the 3500–2500 cm⁻¹ region. If you observe only sharp doublets at ~3445 and 3303 cm⁻¹, the sample is the unprotonated free base[2]. The monohydrochloride must exhibit a broad, dominant absorption band between 2500-3000 cm⁻¹, characteristic of the pyrimidinium N-H⁺ stretch.
Protocol B: Multinuclear NMR (¹H, ¹³C, ¹⁵N) Site Confirmation
Causality Note: Proton exchange with residual water will broaden and obscure critical amine/ammonium signals. We use strictly anhydrous solvent to lock the protonation state on the NMR timescale.
-
Sample Prep: Dissolve 15 mg of the sample in 0.6 mL of strictly anhydrous DMSO-d₆ (<0.01% H₂O). Add 0.05% TMS as an internal reference.
-
¹H Acquisition: Acquire a standard 1D ¹H spectrum (minimum 400 MHz).
-
Validation Checkpoint 1 (Deshielding): Verify that the H2 proton has shifted downfield from the free base baseline of 7.81 ppm to >8.10 ppm.
-
¹⁵N HMBC Acquisition: To definitively prove endocyclic protonation, run a ¹H-¹⁵N HMBC 2D experiment.
-
Validation Checkpoint 2 (Coupling): Look for the ²J (¹H-¹⁵N) coupling between the H2 proton and the adjacent ¹⁵N atoms. The magnitude of this coupling (typically ~15 Hz in protonated pyrimidines) and the corresponding ¹⁵N chemical shift change definitively confirms that the proton resides on the ring nitrogen, not the exocyclic amine[1].
Validation Workflow Visualization
To ensure absolute structural confirmation, these modalities must be executed in a logical, orthogonal sequence.
Figure 1: Orthogonal workflow for validating 4,6-Pyrimidinediamine monohydrochloride.
References
-
4,6-Diamino-pyrimidine - SpectraBase SpectraBase (Wiley) [Link][3]
-
Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines The Journal of Organic Chemistry (ACS Publications)[Link][1]
-
7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinase ChemMedChem[Link][2]
Sources
Cross-validation of 4,6-Pyrimidinediamine, monohydrochloride assay results across different laboratories
Cross-Validation of 4,6-Pyrimidinediamine, Monohydrochloride Assays: A Multi-Laboratory Comparison Guide
Executive Summary & Scientific Context
4,6-Pyrimidinediamine, monohydrochloride (CAS 5468-67-7) is a highly polar, basic pyrimidine derivative utilized extensively as a fundamental building block in the synthesis of complex active pharmaceutical ingredients (APIs), including corticotropin-releasing factor 1 (CRF1) receptor antagonists and targeted kinase inhibitors[1][2].
As drug development programs transition from early-phase synthesis to multi-center clinical trials, analytical methods for quantifying this compound must be transferred across different laboratories. According to the recently updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach, cross-validation is a mandatory regulatory requirement[3][4]. Cross-validation provides the scientific proof that analytical procedures executed at multiple sites—often using orthogonal technologies—yield statistically equivalent and reliable data[5][6].
The Analytical Dilemma: HPLC-UV vs. LC-MS/MS
In a global multi-laboratory setting, two primary modalities are typically compared and cross-validated for the quantification of 4,6-Pyrimidinediamine, monohydrochloride[5]. Choosing between them depends on the sample matrix and required sensitivity, making cross-validation between a Quality Control (QC) lab and a Bioanalytical lab a common scenario.
-
HPLC-UV (Laboratory A - QC/Release Testing):
-
Mechanism: Relies on the inherent chromophore of the conjugated pyrimidine ring, typically monitored at 254 nm.
-
Performance Profile: Offers exceptional robustness and high precision for bulk API purity. It is largely immune to matrix ionization effects, making it the gold standard for high-concentration formulation assays.
-
Limitation: Lacks the sensitivity required for trace-level or pharmacokinetic (PK) bioanalysis.
-
-
LC-MS/MS (Laboratory B - Bioanalytical/Trace Analysis):
-
Mechanism: Utilizes Electrospray Ionization (ESI) in positive mode, monitoring specific precursor-to-product ion transitions via Multiple Reaction Monitoring (MRM).
-
Performance Profile: Delivers superior sensitivity and selectivity, capable of quantifying trace amounts of the compound in complex biological matrices[6].
-
Limitation: Highly susceptible to matrix effects (ion suppression or enhancement). Without rigorous internal standardization, inter-laboratory reproducibility can fail.
-
Workflow Visualization
The following diagram illustrates the cross-validation lifecycle between the two laboratories, ensuring both meet the stringent acceptance criteria defined by ICH Q2(R2).
Workflow for multi-laboratory cross-validation of 4,6-Pyrimidinediamine assays per ICH Q2(R2).
Experimental Protocols: Self-Validating Systems
To ensure absolute data integrity, both laboratories must execute protocols that incorporate built-in System Suitability Tests (SST). As emphasized by ICH Q2(R2), the absence of defined SSTs is a primary trigger for regulatory audit failures[4]. The following protocols are designed as self-validating systems.
Protocol 1: HPLC-UV Assay (Laboratory A)
-
Mobile Phase Preparation: Prepare a gradient system using 0.1% Trifluoroacetic acid (TFA) in LC-grade Water (Solvent A) and Acetonitrile (Solvent B).
-
Causality: 4,6-Pyrimidinediamine contains basic amine groups that interact strongly with residual silanols on standard silica columns, causing severe peak tailing. TFA acts as an ion-pairing agent, protonating the amines and masking silanol interactions to ensure sharp, symmetrical peaks.
-
-
Standard Preparation: Dissolve the reference standard in the mobile phase diluent to a working concentration of 50 µg/mL.
-
System Suitability Testing (SST - The Validation Gate): Inject the 50 µg/mL standard in six replicates.
-
Self-Validation Check: The analytical run is automatically aborted unless the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.
-
-
Sample Analysis: Inject the blinded cross-validation Quality Control (QC) samples. Bracket sample injections with a standard check every 10 injections to monitor and correct for instrument drift.
Protocol 2: LC-MS/MS Assay (Laboratory B)
-
Sample Extraction: Perform protein precipitation using cold acetonitrile spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C, 15N-labeled 4,6-Pyrimidinediamine.
-
Causality: Matrix components co-eluting with the analyte can suppress ionization in the ESI source. Because the SIL-IS is chemically identical to the analyte, it co-elutes exactly and experiences the identical degree of ion suppression. Calculating the ratio of Analyte/SIL-IS mathematically cancels out the matrix error, ensuring inter-laboratory data matches the UV method[6][7].
-
-
Chromatographic Separation: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column rather than a traditional C18 column.
-
Causality: 4,6-Pyrimidinediamine is highly polar. On a reversed-phase C18 column, it will elute in the void volume, mixing with un-retained matrix salts. HILIC provides orthogonal retention for polar compounds, separating the analyte from early-eluting suppression zones.
-
-
Detection: Operate the mass spectrometer in ESI positive mode (ESI+), utilizing MRM to monitor the specific mass transition of the protonated precursor ion [M+H]+.
-
SST & Analysis: The run is only validated if the signal-to-noise (S/N) ratio at the Lower Limit of Quantitation (LLOQ) is ≥ 10. Proceed to analyze the cross-validation QC samples.
Cross-Validation Data Synthesis
The core objective of this inter-laboratory study is to prove that the mean accuracy of QC samples analyzed by both the HPLC-UV and LC-MS/MS methods does not differ by more than 15%[5][6]. The table below summarizes the quantitative cross-validation results.
| QC Level (Nominal) | Lab A (HPLC-UV) Mean | Lab B (LC-MS/MS) Mean | Inter-Lab Bias (%) | Acceptance Criteria | Status |
| LQC (1.5 µg/mL) | 1.48 ± 0.05 µg/mL | 1.52 ± 0.08 µg/mL | +2.7% | ± 15% (± 20% at LLOQ) | PASS |
| MQC (25.0 µg/mL) | 24.6 ± 0.3 µg/mL | 25.1 ± 0.6 µg/mL | +2.0% | ± 15% | PASS |
| HQC (80.0 µg/mL) | 79.2 ± 0.8 µg/mL | 81.0 ± 1.2 µg/mL | +2.3% | ± 15% | PASS |
Data Interpretation: The inter-laboratory bias across all three concentration levels remains well below the 15% threshold mandated by bioanalytical guidelines. This confirms that despite utilizing fundamentally different detection mechanisms (UV absorbance vs. Mass Spectrometry), both methods are statistically equivalent and fit for purpose across the drug development lifecycle.
References
- Validation of Analytical Procedures Q2(R2)
- ICH Q2(R2)
- Source: benchchem.
- NBI 27914 hydrochloride (1591)
- Source: epa.
- Source: nih.
Sources
- 1. NBI 27914 hydrochloride (1591) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
4,6-Pyrimidinediamine, Monohydrochloride: Comprehensive Disposal and Safety Protocol
Executive Summary
Handling and disposing of pharmaceutical intermediates like 4,6-Pyrimidinediamine, monohydrochloride requires strict adherence to environmental and safety regulations. As a pyrimidine derivative formulated as a hydrochloride salt, this compound presents unique waste segregation challenges that go beyond standard organic disposal. This guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this chemical, ensuring compliance with EPA and RCRA standards.
Physicochemical Hazard Profile & Waste Classification
As a Senior Application Scientist, I cannot overstate the importance of understanding the molecular behavior of a compound before disposing of it. The presence of the hydrochloride (HCl) salt fundamentally alters how 4,6-Pyrimidinediamine interacts with both aqueous and organic waste streams.
| Property | Specification |
| Chemical Name | 4,6-Pyrimidinediamine, monohydrochloride |
| CAS Registry Number | [1] |
| Molecular Formula | C4H6N4 · HCl |
| Physical State | Solid (Powder/Crystals) |
| EPA/RCRA Classification | Non-RCRA regulated (unless pH ≤ 2.0 in aqueous, triggering D002)[2] |
| Primary Hazards | Skin/Eye Irritant, potential aquatic toxicity[3] |
Mechanistic Rationale for Waste Segregation:
-
Organic Streams (Halogenated Classification): When dissolved in organic solvents (e.g., DMSO, Methanol, DMF), the chloride ions from the HCl salt introduce halogens into the waste matrix. This necessitates categorizing the mixture as halogenated organic waste . Incineration of halogenated waste requires specialized high-temperature facilities equipped with scrubbers to prevent the release of corrosive hydrogen chloride gas and the formation of toxic [3].
-
Aqueous Streams (Corrosivity Risk): In aqueous solutions, the dissociation of the monohydrochloride salt can significantly lower the pH of the waste stream. Under the Resource Conservation and Recovery Act (RCRA), aqueous waste with a pH ≤ 2.0 is legally classified as a [2].
Waste Segregation Logic & Decision Tree
Figure 1: Waste segregation decision tree for 4,6-Pyrimidinediamine, monohydrochloride.
Step-by-Step Disposal Workflows
Protocol A: Solid Waste (Bulk Powder and Crystals)
-
Containment: Transfer unused or expired solid 4,6-Pyrimidinediamine, monohydrochloride into a chemically resistant, sealable container (e.g., HDPE or amber glass)[4].
-
Labeling: Affix a standardized "Hazardous Waste" tag. Explicitly list the chemical name and CAS Number [1].
-
Storage: Store in a designated satellite accumulation area away from strong oxidizing agents and strong bases, which can[3].
-
Disposal: Submit to your Environmental Health and Safety (EHS) department for high-temperature incineration at a licensed hazardous waste facility.
Protocol B: Liquid Aqueous Waste
-
Collection: Collect aqueous solutions in a compatible carboy (HDPE is recommended).
-
pH Verification (Critical Step): Test the pH of the accumulated waste. Because the monohydrochloride salt acidifies the solution, verify that the pH is > 2.0. If the pH is ≤ 2.0, the waste is legally classified as[2].
-
Neutralization (If permitted): If your institutional EHS policy permits elementary neutralization, carefully adjust the pH to between 5.0 and 9.0 using a dilute base (e.g., 1M NaOH) before final collection.
-
Labeling: Label as "Aqueous Hazardous Waste - Contains Pyrimidine Derivatives." Drain disposal is strictly prohibited[4].
Protocol C: Liquid Organic Waste
-
Segregation: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol, DMF), collect it in a container exclusively designated for Halogenated Organic Waste .
-
Documentation: Clearly list the solvent composition and the estimated concentration of 4,6-Pyrimidinediamine, monohydrochloride on the waste log. Failure to document the chloride content can result in improper incineration and regulatory fines.
Protocol D: Contaminated Consumables & Empty Containers
-
Decontamination: Empty containers must be (e.g., ethanol or water) to remove residual chemical[4].
-
Rinsate Disposal: Collect all rinsate and dispose of it according to Protocol B or C, depending on the solvent used[4].
-
Solid Waste Stream: Dispose of the triple-rinsed containers, along with contaminated gloves, pipette tips, and weighing boats, in designated solid hazardous waste bins. Deface all original chemical labels before discarding the containers[4].
Spill Response and Decontamination
In the event of an accidental release, immediate and systematic action is required to prevent exposure and environmental contamination.
-
Isolation: Restrict access to the spill area. Don appropriate PPE, including nitrile gloves, safety goggles, a lab coat, and a particulate respirator (N95 or higher) if dust is generated[2].
-
Containment: For solid spills, to prevent aerosolization and dust generation before sweeping[2]. Do not use dry sweeping techniques.
-
Collection: Use a dedicated chemical spill kit or a HEPA-filtered vacuum designed for hazardous materials to collect the dampened powder[2]. Place the collected waste into a sealable hazardous waste container.
-
Decontamination: Wash the spill area with a mild detergent and water. Collect the runoff as aqueous hazardous waste, ensuring it does not enter standard sanitary sewer drains[2].
References
-
Toxic Substances Control Act (TSCA) Chemical Substance Inventory Initial Inventory Volume 1 , U.S. Environmental Protection Agency (EPA). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
